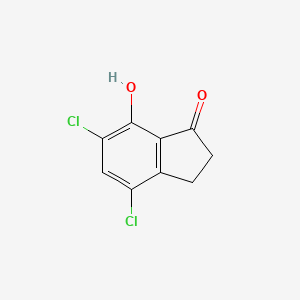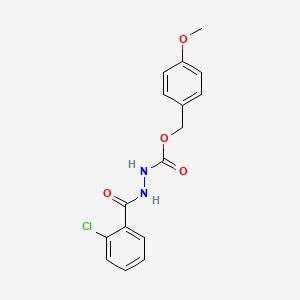
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been found to have various biochemical and physiological effects. PTU has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea inhibits the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormones. By inhibiting this enzyme, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea reduces the production of thyroid hormones. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has also been found to have antioxidant properties, which may contribute to its therapeutic effects. Additionally, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have effects on the brain and behavior, including the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a well-established tool in the study of thyroid hormone synthesis and has been used in numerous studies. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea is also relatively easy to synthesize and purify. However, there are some limitations to the use of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea in lab experiments. It has been found to have some toxic effects, particularly at high doses. Additionally, N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been found to have some non-specific effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea. One area of research is the development of new compounds that have similar or improved effects on thyroid hormone synthesis and antioxidant properties. Another area of research is the investigation of the effects of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the development of new methods for the synthesis and purification of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea may improve its utility as a tool in scientific research.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea involves the reaction of 2-furylacetic acid with thiosemicarbazide, followed by the reaction of the resulting product with 5-chloro-2-pyridinyl isocyanate. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used in various scientific research studies. It has been found to inhibit thyroid peroxidase, an enzyme that is involved in the synthesis of thyroid hormones. N-(5-chloro-2-pyridinyl)-N'-(2-furylmethyl)thiourea has been used as a tool in the study of thyroid hormone synthesis, as well as in the treatment of hyperthyroidism. It has also been used in the study of the effects of thyroid hormones on the brain and behavior.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-4-10(13-6-8)15-11(17)14-7-9-2-1-5-16-9/h1-6H,7H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKNSFWEQIPPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5848105.png)

![N-{[(4-fluorophenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B5848111.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![3-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5848126.png)





![3,3-dimethyl-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5848174.png)

![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)